molecular formula C6H11N3O B15256802 [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol

[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol

Cat. No.: B15256802
M. Wt: 141.17 g/mol
InChI Key: NNMMJFCIJNUANL-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol is a pyrazole-based compound featuring a hydroxymethyl group at position 5, a methyl group at position 1, and an aminomethyl substituent at position 3.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

[5-(aminomethyl)-2-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C6H11N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,10H,3-4,7H2,1H3

InChI Key

NNMMJFCIJNUANL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol typically involves the reaction of 3-(aminomethyl)-1-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its effects on various biological targets and pathways.

Industry: The compound finds applications in the agrochemical industry as an intermediate in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities:

Compound Name Substituents (Position 3) Substituents (Position 1) Molecular Formula Molecular Weight (g/mol)
[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol Aminomethyl Methyl C₇H₁₁N₃O 153.18
(1H-Pyrazol-3-yl)methanol None None C₄H₆N₂O 98.10
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol 2-Furyl Methyl C₉H₁₀N₂O₂ 178.19
[3-(Adamantan-1-yl)-1H-pyrazol-5-yl]methanol Adamantyl None C₁₄H₂₀N₂O 232.33
[1-[2-(Aminomethyl)phenyl]-5-methyl-pyrazol-3-yl]methanol 2-(Aminomethyl)phenyl Methyl C₁₂H₁₅N₃O 217.27

Key Observations :

  • Bulky substituents like adamantyl () or furyl () increase molecular weight and hydrophobicity.
  • The methyl group at position 1 in the target compound and furyl derivative () may sterically hinder interactions compared to unsubstituted analogs.

Physicochemical Properties

  • Solubility: The target compound’s aminomethyl and hydroxymethyl groups likely enhance water solubility compared to hydrophobic analogs like the adamantane derivative (soluble in chloroform, methanol; ). The furyl derivative () may exhibit moderate solubility in polar aprotic solvents due to its heteroaromatic ring.
  • Hydrogen Bonding :
    • The target compound can form multiple hydrogen bonds (NH₂ and OH groups), influencing crystallization behavior and supramolecular aggregation ().
    • Adamantane and furyl derivatives lack primary amines, reducing hydrogen-bond diversity.

Biological Activity

[3-(Aminomethyl)-1-methyl-1H-pyrazol-5-yl]methanol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both an aminomethyl and a hydroxymethyl group, which contribute to its potential therapeutic applications. The following sections detail the biological activity, synthesis, and research findings associated with this compound.

  • Molecular Formula : C5H9N3O
  • Molecular Weight : Approximately 141.14 g/mol
  • Structure : The compound consists of a pyrazole ring substituted with an aminomethyl and a hydroxymethyl group.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-pyrazole with formaldehyde in the presence of reducing agents. This method yields the desired product while maintaining the integrity of the pyrazole structure.

Case Studies

  • Tumor Uptake in PET Imaging :
    • A study evaluated the tumor uptake of radiotracers based on this compound in mice with human NSCLC xenografts. The results showed that tumor uptake peaked at approximately 30–60 minutes post-injection, indicating its potential as a radiotracer for imaging .
  • Tautomerism Studies :
    • Investigations into the tautomeric behavior of pyrazole derivatives revealed that solvent polarity significantly affects chemical shifts in NMR studies. This is relevant for understanding the compound's stability and reactivity in biological systems .

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameStructural CharacteristicsUnique Features
This compound Aminomethyl and hydroxymethyl groupsPotential dual-action as an enzyme inhibitor
5-Amino-1H-pyrazole Simple amino group at position 5Commonly used as a building block in drug synthesis
4-Amino-3-methyl-1H-pyrazole Methyl group at position 3Exhibits distinct biological activity
3-Amino-1H-pyrazole Amino group at position 3Known for its antimicrobial properties

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